Benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with a benzyl ester, a 4-chlorophenyl group at position 7, and a 3-ethoxy-4-hydroxyphenyl group at position 3. Its structural complexity arises from the fused cyclohexane and pyridine rings, along with diverse functional groups that influence its physicochemical and biological properties.
Properties
IUPAC Name |
benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30ClNO5/c1-3-38-28-17-22(11-14-26(28)35)30-29(32(37)39-18-20-7-5-4-6-8-20)19(2)34-25-15-23(16-27(36)31(25)30)21-9-12-24(33)13-10-21/h4-14,17,23,30,34-35H,3,15-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUMFIZZQFIAQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCC5=CC=CC=C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386474 | |
| Record name | ST50649896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5712-35-6 | |
| Record name | ST50649896 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a hexahydroquinoline core with various substituents that contribute to its biological activity. Its molecular formula is C₁₈H₁₈ClN₃O₄, with a molecular weight of approximately 367.80 g/mol. The presence of functional groups such as the chloro and ethoxy moieties enhances its pharmacological properties.
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively.
- Antimicrobial Properties : Preliminary investigations indicate that the compound possesses antimicrobial activity against various bacterial strains. It has been tested against Escherichia coli and Staphylococcus aureus, showing promising results.
- Anticancer Activity : The compound has been evaluated for its anticancer properties in vitro. It inhibits cell proliferation in several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Biological Activity Data
The following table summarizes the biological activities observed for the compound in various studies:
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of the compound against common pathogens. The results demonstrated that it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
- Anticancer Research : Another investigation explored the anticancer effects of the compound on human cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis in MCF-7 cells through the activation of caspase pathways.
- In Vivo Studies : In vivo studies are currently underway to assess the pharmacokinetics and therapeutic efficacy of the compound in animal models of cancer and infection. Preliminary results suggest favorable absorption and distribution profiles.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that compounds similar to benzyl 7-(4-chlorophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Certain derivatives demonstrate effectiveness against a range of bacterial strains and fungi. This property is particularly relevant in the development of new antibiotics in response to increasing resistance among pathogens.
Anti-inflammatory Effects:
The anti-inflammatory potential of this compound has been documented in various studies. It has been shown to reduce inflammation markers and could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Material Science Applications
Polymer Chemistry:
this compound can serve as a building block in polymer synthesis. Its unique structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties.
Nanotechnology:
In nanotechnology applications, this compound may be utilized in the synthesis of nanoparticles or nanocomposites. Its chemical properties can facilitate the creation of materials with specific electrical or optical characteristics suitable for sensors or electronic devices.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the hexahydroquinoline carboxylate family, which is characterized by variations in substituents on the aromatic rings, ester groups, and methylation patterns. Below is a systematic comparison with structurally related compounds:
Structural Comparison
*Molecular formulas are inferred from IUPAC names and substituent patterns.
Key Structural Differences:
- Aromatic Substitutions : The target compound’s 3-ethoxy-4-hydroxyphenyl group distinguishes it from analogs with methoxy () or bromo-ethoxy () substituents. The ethoxy group enhances lipophilicity compared to methoxy or hydroxy groups .
- Ring Saturation: features a tetrahydroquinoline core (unsaturated C5-C8), whereas the target compound and others are hexahydroquinolines (saturated C5-C8), influencing conformational flexibility .
Physicochemical Properties
- Solubility : The 3-ethoxy-4-hydroxyphenyl group in the target compound introduces moderate polarity, balancing lipophilicity from the benzyl ester and 4-chlorophenyl group. Ethyl ester analogs () are more polar but less stable in acidic conditions .
Data Table: Key Parameters of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
